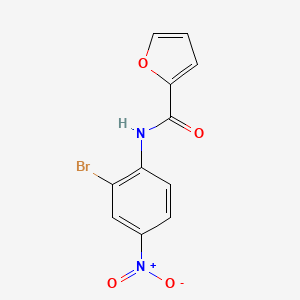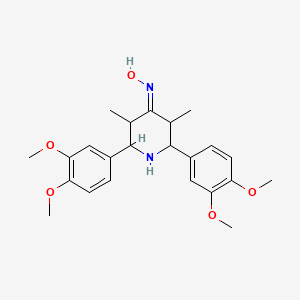
N-(2-bromo-4-nitrophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-nitrophenyl)-2-furamide, also known as BNPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BNPF is a nitroaromatic compound that has a furan ring attached to it. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-furamide involves the irreversible binding of the compound to the active site of cysteine proteases. The electrophilic nitro group of N-(2-bromo-4-nitrophenyl)-2-furamide reacts with the thiol group of the cysteine residue in the active site of the enzyme, forming a covalent bond. This covalent bond prevents the enzyme from functioning properly and leads to its inhibition.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-2-furamide has been shown to have a selective inhibitory effect on cysteine proteases. This property has made it a valuable tool for studying the role of cysteine proteases in various biological processes. Additionally, N-(2-bromo-4-nitrophenyl)-2-furamide has been shown to have minimal cytotoxicity and does not affect the viability of cells at concentrations used in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-bromo-4-nitrophenyl)-2-furamide in laboratory experiments is its selectivity for cysteine proteases. This property allows researchers to study the specific role of these enzymes in biological processes without affecting the activity of other proteases. Additionally, N-(2-bromo-4-nitrophenyl)-2-furamide is relatively easy to synthesize and is readily available for purchase from chemical suppliers.
However, there are also limitations to using N-(2-bromo-4-nitrophenyl)-2-furamide in laboratory experiments. One limitation is that the irreversible binding of N-(2-bromo-4-nitrophenyl)-2-furamide to the active site of cysteine proteases can make it difficult to study the kinetics of enzyme inhibition. Additionally, the selectivity of N-(2-bromo-4-nitrophenyl)-2-furamide for cysteine proteases may limit its use in studying the role of other proteases in biological processes.
Future Directions
There are several future directions for research involving N-(2-bromo-4-nitrophenyl)-2-furamide. One potential area of research is the development of new inhibitors based on the structure of N-(2-bromo-4-nitrophenyl)-2-furamide. By modifying the structure of N-(2-bromo-4-nitrophenyl)-2-furamide, researchers may be able to develop more potent and selective inhibitors of cysteine proteases.
Another area of research is the application of N-(2-bromo-4-nitrophenyl)-2-furamide in drug discovery. Cysteine proteases have been implicated in a variety of diseases, including cancer and neurodegenerative disorders. By studying the role of cysteine proteases in these diseases using N-(2-bromo-4-nitrophenyl)-2-furamide, researchers may be able to identify new drug targets and develop new therapies.
Finally, the use of N-(2-bromo-4-nitrophenyl)-2-furamide in combination with other biochemical tools may provide new insights into the complex interactions between enzymes and their substrates. By combining N-(2-bromo-4-nitrophenyl)-2-furamide with other inhibitors and substrates, researchers may be able to gain a more comprehensive understanding of the role of cysteine proteases in biological processes.
Synthesis Methods
The synthesis of N-(2-bromo-4-nitrophenyl)-2-furamide involves the reaction of 2-bromo-4-nitroaniline with furfurylamine in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism and yields N-(2-bromo-4-nitrophenyl)-2-furamide as the final product. The synthesis of N-(2-bromo-4-nitrophenyl)-2-furamide is relatively straightforward and can be performed on a small scale in a laboratory setting.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)-2-furamide has been used extensively in scientific research as a biochemical tool to study the activity of enzymes such as cysteine proteases. It has been shown to inhibit the activity of cysteine proteases by irreversibly binding to the active site of the enzyme. This property has made N-(2-bromo-4-nitrophenyl)-2-furamide a valuable tool for studying the role of cysteine proteases in various biological processes.
properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O4/c12-8-6-7(14(16)17)3-4-9(8)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUNWKXNNJKIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5102053.png)

![allyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5102067.png)
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5102076.png)

![N-ethyl-2-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5102083.png)
![5-phenyl-3-[(tetrahydro-2-furanylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5102102.png)
![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5102104.png)
![4-(4-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5102108.png)
![2-(4-chlorobenzyl)-4-[(2,5-dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5102114.png)
![(2R*,6S*)-4-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5102118.png)

![N-(4-fluorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5102132.png)
![3-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5102157.png)